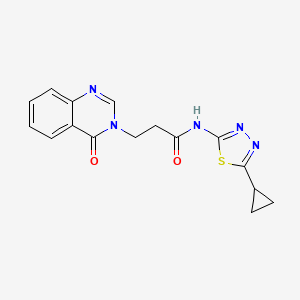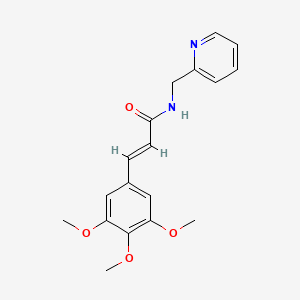![molecular formula C20H24N4O4 B11011224 1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11011224.png)
1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a benzotriazine moiety linked to a cyclohexane ring, which is further connected to a pyrrolidine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves multi-step organic synthesis. Key steps include:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Cyclohexane Ring: The benzotriazine core is then linked to a cyclohexane derivative via a nucleophilic substitution reaction.
Formation of the Pyrrolidine Carboxylic Acid: The final step involves coupling the cyclohexane-benzotriazine intermediate with a pyrrolidine carboxylic acid derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the benzotriazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyclohexane or pyrrolidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the cyclohexane or pyrrolidine rings.
Scientific Research Applications
1-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving G-protein coupled receptors.
Medicine: Potential therapeutic agent for treating diseases related to its biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as G-protein coupled receptors. It modulates the activity of these receptors, influencing downstream signaling pathways that regulate various physiological processes. The exact mechanism involves binding to the receptor’s active site, altering its conformation and activity.
Comparison with Similar Compounds
4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES: These compounds share the benzotriazine core and have similar biological activities.
CYCLOHEXANECARBONYL DERIVATIVES: Compounds with similar cyclohexane structures but different functional groups.
PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES: These compounds have the pyrrolidine carboxylic acid moiety but differ in other parts of the molecule.
Uniqueness: 1-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-1-[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24N4O4/c25-18(23-11-3-6-17(23)20(27)28)14-9-7-13(8-10-14)12-24-19(26)15-4-1-2-5-16(15)21-22-24/h1-2,4-5,13-14,17H,3,6-12H2,(H,27,28)/t13?,14?,17-/m0/s1 |
InChI Key |
NOQYWZQPOUTWGT-KVULBXGLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-4-hydroxy-N-(3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B11011142.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11011152.png)

![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-isoleucine](/img/structure/B11011165.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B11011190.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone](/img/structure/B11011197.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11011198.png)
![di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B11011199.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B11011204.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11011211.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11011230.png)
